molecular formula C27H18BrNO2 B11468178 9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one

Cat. No.: B11468178
M. Wt: 468.3 g/mol
InChI Key: SFJPQEKQUIGHEN-UHFFFAOYSA-N
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Description

9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of isoindolo[2,1-a][3,1]benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, two phenyl groups, and a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves a multi-step process. One common method includes the reaction of an enamide with an N-aryl compound in the presence of a Lewis acid. This reaction leads to the formation of the desired fused heterocyclic isoindolinone in high yields and diastereoselectivities . The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-bromo-5,5-diphenyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one apart from these similar compounds is its unique combination of a bromine atom, two phenyl groups, and a fused heterocyclic system. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C27H18BrNO2

Molecular Weight

468.3 g/mol

IUPAC Name

9-bromo-5,5-diphenyl-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one

InChI

InChI=1S/C27H18BrNO2/c28-20-15-16-21-22(17-20)25(30)29-24-14-8-7-13-23(24)27(31-26(21)29,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H

InChI Key

SFJPQEKQUIGHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N4C(O2)C5=C(C4=O)C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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